molecular formula C19H27NO3 B13972290 (2E,4E,6R,7R)-ethyl7-(4-(dimethylamino) phenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate

(2E,4E,6R,7R)-ethyl7-(4-(dimethylamino) phenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate

Cat. No.: B13972290
M. Wt: 317.4 g/mol
InChI Key: QQIZQCXRPFJBLF-OCXDEKGJSA-N
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Description

(2E,4E,6R,7R)-ethyl7-(4-(dimethylamino) phenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E,6R,7R)-ethyl7-(4-(dimethylamino) phenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate typically involves multi-step organic reactions. One common approach is the catalytic protodeboronation of pinacol boronic esters, which allows for the formal anti-Markovnikov hydromethylation of alkenes . This method utilizes a radical approach and can be paired with a Matteson–CH2–homologation sequence .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would likely be applied to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2E,4E,6R,7R)-ethyl7-(4-(dimethylamino) phenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

(2E,4E,6R,7R)-ethyl7-(4-(dimethylamino) phenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2E,4E,6R,7R)-ethyl7-(4-(dimethylamino) phenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E,4E,6R,7R)-ethyl7-(4-(dimethylamino) phenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C19H27NO3

Molecular Weight

317.4 g/mol

IUPAC Name

ethyl (2E,4E,6R,7R)-7-[4-(dimethylamino)phenyl]-7-hydroxy-4,6-dimethylhepta-2,4-dienoate

InChI

InChI=1S/C19H27NO3/c1-6-23-18(21)12-7-14(2)13-15(3)19(22)16-8-10-17(11-9-16)20(4)5/h7-13,15,19,22H,6H2,1-5H3/b12-7+,14-13+/t15-,19-/m1/s1

InChI Key

QQIZQCXRPFJBLF-OCXDEKGJSA-N

Isomeric SMILES

CCOC(=O)/C=C/C(=C/[C@@H](C)[C@H](C1=CC=C(C=C1)N(C)C)O)/C

Canonical SMILES

CCOC(=O)C=CC(=CC(C)C(C1=CC=C(C=C1)N(C)C)O)C

Origin of Product

United States

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